molecular formula C14H12N4O2 B15465938 5-Azido-2-(4-methylanilino)benzoic acid CAS No. 58211-72-6

5-Azido-2-(4-methylanilino)benzoic acid

Cat. No.: B15465938
CAS No.: 58211-72-6
M. Wt: 268.27 g/mol
InChI Key: RJANPUWCLDPSLJ-UHFFFAOYSA-N
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Description

5-Azido-2-(4-methylanilino)benzoic acid (CAS 58211-72-6) is a specialized organic compound with the molecular formula C14H12N4O2 and a molecular weight of 268.27 g/mol . It belongs to a class of benzoic acid derivatives that are recognized as valuable building blocks in pharmaceutical research and development . Compounds featuring an azide functional group, such as this one, are of significant interest in chemical synthesis and materials science. Some organic azides are known to be photosensitive, and have historical use in photographic processes and color-forming elements, where they participate in reactions upon exposure to light . Researchers utilize these properties in various applications, including the development of novel polymers and as reagents in click chemistry. This compound is intended for research purposes as a chemical intermediate or a starting material for the synthesis of more complex molecules. It is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Proper handling procedures should be followed, as azide-containing compounds can be sensitive and require careful storage in a dry, cool, and well-ventilated place .

Properties

CAS No.

58211-72-6

Molecular Formula

C14H12N4O2

Molecular Weight

268.27 g/mol

IUPAC Name

5-azido-2-(4-methylanilino)benzoic acid

InChI

InChI=1S/C14H12N4O2/c1-9-2-4-10(5-3-9)16-13-7-6-11(17-18-15)8-12(13)14(19)20/h2-8,16H,1H3,(H,19,20)

InChI Key

RJANPUWCLDPSLJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC2=C(C=C(C=C2)N=[N+]=[N-])C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Physicochemical Properties

The extraction efficiency and solubility of benzoic acid derivatives depend on substituent effects. Evidence from emulsion liquid membrane studies highlights that distribution coefficients (m) and effective diffusivities are critical determinants of extraction rates .

  • Benzoic Acid : Rapid extraction (>98% in <5 minutes) due to high m and diffusivity.
  • 5-Azido-2-(4-methylanilino)benzoic Acid: The polar azido group may reduce membrane-phase solubility, lowering m compared to unsubstituted benzoic acid. Predicted diffusivity is lower than benzoic acid due to increased molecular weight and steric hindrance .

Table 1: Comparative Physicochemical Properties

Compound Distribution Coefficient (m) Effective Diffusivity (×10⁻⁹ m²/s)
Benzoic acid High 8.5
Acetic acid Low 5.2
Phenol Moderate 3.7
5-Azido-2-(4-methylanilino)benzoic acid Moderate (estimated) 4.0–5.5 (estimated)

Toxicity Profile

Quantitative structure-toxicity relationship (QSTR) models correlate molecular connectivity indices (MCIs) with oral LD₅₀ in mice .

  • Key Parameters :
    • 0JA (zero-order connectivity index): Reflects branching and atomic types.
    • 1JA (first-order connectivity index): Accounts for bond types.
    • JB (cross-factor): Product of 0JA and 1JA.

Table 2: Predicted Toxicity Parameters

Compound 0JA 1JA JB Estimated LD₅₀ (mg/kg)
Benzoic acid 1.00 1.50 1.50 1700
p-Hydroxy benzoic acid 1.20 1.80 2.16 1200
5-Azido-2-(4-methylanilino)benzoic acid 2.35 (estimated) 2.80 (estimated) 6.58 (estimated) 800–1000 (estimated)

The azido and methylanilino groups increase 0JA and 1JA, leading to higher JB, which correlates with greater toxicity (lower LD₅₀) .

Antioxidant Activity

Cinnamic acid derivatives generally outperform benzoic acids in antioxidant activity due to resonance stabilization from the conjugated double bond .

  • Benzoic Acid Derivatives: Protocatechuic acid (3 hydroxyl groups): High activity. Vanillic acid (2 hydroxyl groups): Moderate activity. 5-Azido-2-(4-methylanilino)benzoic Acid:
  • Lacks hydroxyl groups, reducing radical stabilization.
  • Methylanilino may donate electrons weakly, but activity is likely inferior to hydroxylated analogs.

Table 3: Antioxidant Activity Comparison

Compound Hydroxyl Groups Relative Antioxidant Activity
Caffeic acid (cinnamic derivative) 3 High
Protocatechuic acid 3 High
Vanillic acid 2 Moderate
5-Azido-2-(4-methylanilino)benzoic acid 0 Low (estimated)

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